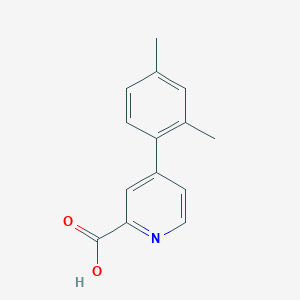

4-(2,4-Dimethylphenyl)picolinic acid

描述

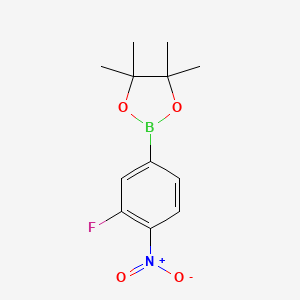

4-(2,4-Dimethylphenyl)picolinic acid is a chemical compound with the CAS Number: 1261967-40-1. Its molecular weight is 227.26 and its IUPAC name is 4-(2,4-dimethylphenyl)-2-pyridinecarboxylic acid . It is a molecule that contains a total of 31 bonds, including 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .

Molecular Structure Analysis

The molecular structure of 4-(2,4-Dimethylphenyl)picolinic acid consists of a total of 31 bonds. These include 18 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .科学研究应用

1. Antiviral Abilities

- Application Summary : Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . It disrupts the entry of enveloped viruses into the host’s cell and prevents infection .

- Methods of Application : The researchers investigated endocytosis, a cellular process often co-opted by viruses and bacteria to enter our cells . They found that picolinic acid could slow down viral entry into host cells .

- Results : Picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .

2. Herbicidal Activity

- Application Summary : Picolinic acid herbicides have been used for the control of Russian Knapweed (Acroptilon repens), an invasive creeping perennial .

- Methods of Application : The research aimed to determine if the addition of diflufenzopyr to three pyridine carboxylic acid herbicides enhances long-term control of Russian knapweed .

- Results : The addition of diflufenzopyr did not improve Russian knapweed control with fall applications of either aminopyralid, clopyralid, or picloram .

3. Inhibition of SARS-CoV-2 and Influenza A Virus

- Application Summary : Picolinic acid has shown broad-spectrum antiviral activity against SARS-CoV-2 and Influenza A virus . It was found to be effective in reducing viral ribonucleic acid (RNA) in the presence of 2 mM PA, which was a non-toxic dose for the cells .

- Methods of Application : The researchers treated HEK293T-ACE2 cells, which exogenously express the angiotensin-converting enzyme 2 (ACE2) receptor, following infection with SARS-CoV-2 .

- Results : Picolinic acid was found to be effective, with a two-log reduction in viral ribonucleic acid (RNA) in the presence of 2 mM PA .

4. Blocking Enveloped Viruses

- Application Summary : Picolinic acid has been found to specifically block the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus .

- Methods of Application : The researchers investigated the entry of enveloped viruses into host cells and found that picolinic acid could slow down viral entry into host cells .

- Results : The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .

5. Anticancer Activities

- Application Summary : Rhenium (I) tricarbonyl complexes of picolinic acid and its fluorinated complex derivatives have been explored for their in vitro anticancer activities on lung cancer cells .

- Methods of Application : The researchers synthesized fifteen rhenium (I) tricarbonyl complexes using the ‘2 + 1’ mixed ligand approach . These complexes were then tested on Vero (healthy mammalian), HeLa (cervical carcinoma) and A549 (lung cancer) cells .

- Results : One toxic complex, fac- [Re (Pico) (CO) 3 (H2O)], showed significant toxicity with respective LC50 values of 9.0 ± 0.9, 15.8 ± 4.9 (SI = 0.570) and 20.9 ± 0.8 (SI = 0.430) μg/mL .

6. Absorption of Zinc and Other Trace Elements

- Application Summary : Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .

- Methods of Application : This application is based on the natural role of picolinic acid in the body .

- Results : In its natural form, picolinic acid stays inside the body only for a short duration and is usually excreted out quickly .

未来方向

While specific future directions for 4-(2,4-Dimethylphenyl)picolinic acid were not found, picolinic acid, a similar compound, has been reported to have broad-spectrum antiviral activity against enveloped viruses, including severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A virus . This suggests potential future research directions in exploring the antiviral properties of related compounds.

属性

IUPAC Name |

4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-3-4-12(10(2)7-9)11-5-6-15-13(8-11)14(16)17/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDARWLWTCNKGBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dimethylphenyl)picolinic acid | |

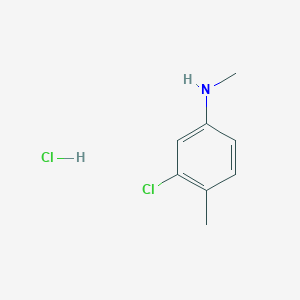

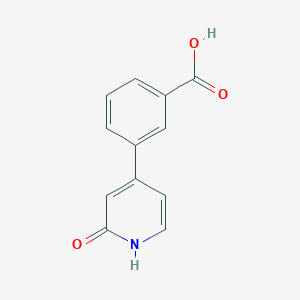

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)

![Methyl 4-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]butanoate](/img/structure/B1463804.png)

![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)

![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)